molecular formula C11H15N3O B180756 N-(Pyridin-4-YL)piperidine-3-carboxamide CAS No. 110105-42-5

N-(Pyridin-4-YL)piperidine-3-carboxamide

Cat. No.: B180756
CAS No.: 110105-42-5
M. Wt: 205.26 g/mol
InChI Key: ZZQKMYDXRPEVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyridin-4-YL)piperidine-3-carboxamide: is an organic compound that features a piperidine ring substituted with a pyridine ring at the nitrogen atom and a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-4-YL)piperidine-3-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with piperidine-3-amine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(Pyridin-4-YL)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of pyridine-N-oxide derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Cancer Therapy

N-(Pyridin-4-YL)piperidine-3-carboxamide has been investigated for its potential as an inhibitor of key signaling pathways involved in cancer progression. Specifically, it has been noted for its inhibitory effects on the protein kinase B (PKB/Akt) pathway, which is often dysregulated in various cancers, including breast and prostate cancer. Research indicates that modifications to the compound can enhance its selectivity and potency against PKB, making it a promising candidate for further development as an anticancer agent .

1.2 Neurological Disorders

The compound has also been studied for its neuroprotective properties. It is hypothesized that this compound may modulate neurotransmitter systems or inhibit pathways leading to neurodegeneration. By targeting specific receptors or enzymes involved in neuronal signaling, it could potentially offer therapeutic benefits in conditions such as Alzheimer's disease or other neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Variations in the substituents on the piperidine ring and the pyridine moiety have been shown to significantly affect the compound's potency and selectivity against target enzymes like PKB. For instance, specific modifications can enhance binding affinity and improve metabolic stability .

Antitumor Activity

A notable study demonstrated that derivatives of this compound exhibited significant antitumor activity in vivo. The compounds were tested in human tumor xenograft models, where they effectively inhibited tumor growth at well-tolerated doses. The results highlighted the potential of these compounds as viable candidates for cancer therapy .

Neuroprotection

In another investigation focusing on neuroprotective effects, researchers explored how this compound could mitigate oxidative stress in neuronal cells. The findings suggested that the compound could reduce cell death induced by neurotoxic agents, indicating its potential utility in treating neurodegenerative diseases .

Data Tables

Application AreaKey FindingsReferences
Cancer TherapyInhibits PKB signaling; reduces tumor growth ,
Neurological DisordersPotential neuroprotective effects; reduces oxidative stress
Structure-Activity RelationshipModifications enhance potency and selectivity

Mechanism of Action

The mechanism of action of N-(Pyridin-4-YL)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • N-(Pyridin-4-yl)pyridine-4-carboxamide
  • N-(Pyridin-4-yl)isonicotinamide
  • N-(Pyridin-4-yl)pyridine-3,5-dicarboxamide

Comparison: N-(Pyridin-4-YL)piperidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both a piperidine and pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biological Activity

N-(Pyridin-4-YL)piperidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine core with a pyridine substituent at the 4-position and a carboxamide functional group at the 3-position. The molecular formula is C12H14N2OC_{12}H_{14}N_{2}O, with a molecular weight of approximately 218.26 g/mol. This structure contributes to its biological activity by allowing for specific interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate key cellular pathways. It has been shown to interact with several proteins involved in signal transduction and metabolic regulation, particularly in cancer therapy and neurodegenerative diseases.

  • Inhibition of Protein Kinase B (PKB/Akt) : The compound exhibits inhibitory effects on PKB, a critical player in the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancers. Inhibition of PKB can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Cholinesterase Inhibition : this compound has demonstrated potential as a cholinesterase inhibitor, which is relevant for treating Alzheimer's disease. Studies indicate that derivatives with piperidine moieties exhibit enhanced inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to improved cognitive function in animal models .

Structure-Activity Relationships (SAR)

Research into the SAR of this compound has revealed that modifications to the piperidine ring and the pyridine substituent can significantly affect biological activity. For example:

  • Substituent Variability : Altering the substituents on the pyridine ring can enhance selectivity for specific targets, such as PKB or cholinesterases. Compounds with electron-donating groups tend to show increased potency .
  • Linker Modifications : Variations in the linker between the piperidine and pyridine rings have been explored to optimize pharmacokinetic properties, including solubility and bioavailability .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Cancer Models : In vivo studies using human tumor xenografts in nude mice demonstrated that this compound significantly inhibited tumor growth at well-tolerated doses, supporting its development as an anticancer agent .
  • Neuroprotective Effects : Research indicated that derivatives of this compound exhibited neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating Alzheimer's disease through dual inhibition of cholinesterases and amyloid-beta aggregation .

Summary of Biological Activities

Activity TypeTarget/MechanismReference
PKB InhibitionReduces cell proliferation
Cholinesterase InhibitionEnhances cognitive function
Anticancer ActivityInhibits tumor growth
NeuroprotectionPrevents neurodegeneration

Properties

IUPAC Name

N-pyridin-4-ylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10/h3-4,6-7,9,13H,1-2,5,8H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQKMYDXRPEVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552897
Record name N-(Pyridin-4-yl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110105-42-5
Record name N-(Pyridin-4-yl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.